Mafosfamide - 84211-05-2

Mafosfamide

Catalog Number: EVT-1442328
CAS Number: 84211-05-2
Molecular Formula: C₉H₁₈Cl₂N₂NaO₅PS₂
Molecular Weight: 423.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Mafosfamide can be synthesized through several methods, primarily focusing on modifying the cyclophosphamide structure to enhance its stability and efficacy. The synthesis typically involves the formation of a thioether linkage at the 4-position of the oxazaphosphorine ring. This modification allows for improved solubility and bioavailability compared to its parent compound.

Technical details of the synthesis include:

  • Starting Materials: Cyclophosphamide and thioethane sulfonic acid derivatives.
  • Reaction Conditions: The synthesis often requires controlled conditions to ensure proper substitution reactions occur without degradation of sensitive functional groups.
  • Purification Techniques: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate mafosfamide from by-products and unreacted materials .
Molecular Structure Analysis

The molecular structure of mafosfamide features a core oxazaphosphorine ring system with a thioethane sulfonic acid moiety attached. This structure can be depicted as follows:

Mafosfamide=C7H14N2O3S\text{Mafosfamide}=\text{C}_7\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Key data regarding its molecular structure include:

  • Molecular Weight: Approximately 206.27 g/mol
  • CAS Number: 88859-04-5
  • Chemical Formula: C₇H₁₄N₂O₃S

The structural modifications enhance its reactivity and therapeutic profile compared to traditional nitrogen mustards .

Chemical Reactions Analysis

Mafosfamide undergoes several significant chemical reactions that contribute to its mechanism of action:

  • Hydrolysis: In biological fluids, mafosfamide hydrolyzes rapidly to form 4-hydroxy-cyclophosphamide and mesna, a thiol compound that helps mitigate toxicity.
  • Alkylation Reactions: The active metabolites can alkylate DNA, leading to cross-linking and strand breaks. This reaction is crucial for inducing cell death in cancerous cells .
  • Decomposition Pathways: Mafosfamide can decompose via β-elimination, releasing phosphoramide mustard and acrolein, both of which are potent alkylating agents .
Mechanism of Action

The mechanism of action of mafosfamide primarily involves its ability to form reactive alkylating agents upon metabolism. Once administered, mafosfamide is converted into 4-hydroxy-cyclophosphamide, which can then generate phosphoramide mustard—a highly reactive species that binds covalently to DNA.

Key points regarding its mechanism include:

  • DNA Interaction: The alkylating agents produced from mafosfamide preferentially bind to nucleophilic sites on DNA bases, leading to cross-linking and subsequent inhibition of DNA replication.
  • Induction of Apoptosis: The resultant DNA damage triggers cellular pathways that lead to apoptosis or programmed cell death. This process is characterized by DNA strand breaks and activation of caspases involved in apoptotic signaling .
Physical and Chemical Properties Analysis

Mafosfamide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: Chemically stable under dry conditions but hydrolyzes rapidly in aqueous environments.

Relevant data include:

  • Melting Point: Approximately 150 °C.
  • pH Stability Range: Effective within a physiological pH range (7.0 - 7.4) which facilitates its use in clinical settings .
Applications

Mafosfamide has been investigated for various scientific uses, predominantly in oncology:

  • Anticancer Therapy: It has shown efficacy against several cancer types, including leukemia and solid tumors when administered intrathecally.
  • Clinical Trials: Ongoing research includes phase I and II clinical trials assessing its safety and efficacy in treating neoplastic meningitis due to leukemia or lymphoma .
  • Combination Therapies: Studies have explored synergistic effects when combined with other agents like quercetin to enhance cytotoxicity against bladder cancer cells .
Chemical and Pharmacological Characterization of Mafosfamide

Structural Analysis and Chemical Classification

Nitrogen Mustard Derivatives and Oxazaphosphorine Analogues

Mafosfamide (INN: cis-4-sulfoethylthio-cyclophosphamide) is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class. Its core structure features a cis-configured 1,3,2-oxazaphosphorinane ring with a sulfonated ethylthio moiety at the C4 position, replacing the labile hydroxyl group in 4-hydroxycyclophosphamide (4-OH-CP). This substitution confers stability while preserving the pharmacologically active site. The molecule exists as a cyclohexylamine salt, forming a white crystalline powder with a melting point of 126–134°C and high water solubility (~16% w/v) [3] [7].

Table 1: Structural Characteristics of Mafosfamide

PropertyDescription
Chemical Namecis-4-sulfoethylthio-cyclophosphamide cyclohexylamine salt
Molecular FormulaC₉H₁₉Cl₂N₂O₅PS₂
Molecular Weight401.25 g/mol
Configuration at C4cis stereochemistry
Key Stabilizing GroupSulfonated ethylthio moiety (-SCH₂CH₂SO₃⁻)
Solid-State PropertiesCrystalline, stable at room temperature

Comparative Molecular Dynamics with Cyclophosphamide

Unlike cyclophosphamide, which requires hepatic cytochrome P450-mediated oxidation (CYP2B6/2C9/3A4) to generate 4-OH-CP, mafosfamide spontaneously degrades to 4-OH-CP under physiological conditions. This bypasses metabolic activation limitations, making it pharmacologically advantageous in tissues with low CYP expression. Structurally, mafosfamide’s sulfonated side chain sterically shields the C4 position, reducing non-specific hydrolysis while allowing controlled release of 4-OH-CP. Molecular dynamics simulations reveal that this configuration minimizes premature intramolecular reactions, enhancing target specificity [1] [3] [6].

Preclinical Pharmacokinetics and Metabolism

Spontaneous Degradation to 4-Hydroxy-Cyclophosphamide

Mafosfamide’s pharmacological activity hinges on its rapid, non-enzymatic conversion to 4-OH-CP in aqueous environments. At pH 7.4 and 37°C, the sulfonated ethylthio group undergoes heterolytic cleavage, releasing 4-OH-CP and 2-mercaptoethanesulfonate. Kinetic studies show this degradation follows first-order kinetics, with a half-life of minutes under physiological conditions. The liberated 4-OH-CP equilibrates with its tautomer, aldophosphamide, which undergoes β-elimination to yield phosphoramide mustard (DNA-alkylating agent) and acrolein (toxic byproduct). In vitro studies confirm that mafosfamide’s cytotoxicity correlates directly with phosphoramide mustard generation [1] [3] [5].

Table 2: Metabolic Activation Pathway of Mafosfamide

StepProcessKey ProductBiological Role
1Spontaneous hydrolysis4-HydroxycyclophosphamideProximal cytotoxic metabolite
2TautomerizationAldophosphamideUnstable intermediate
3β-EliminationPhosphoramide MustardDNA cross-linking agent (primary cytotoxic effect)
AcroleinBladder irritant (detoxified by mesna)

Hepatic Activation-Independent Bioavailability

The absence of hepatic activation requirements distinguishes mafosfamide from cyclophosphamide. In vivo studies demonstrate that mafosfamide achieves 3–5-fold higher concentrations of active 4-OH-CP in plasma and cerebrospinal fluid (CSF) compared to equimolar cyclophosphamide doses. This property enables its use in regional therapies where CYP activity is low, such as intrathecal administration for neoplastic meningitis. Glutathione (GSH) modulates mafosfamide’s bioactivation: High GSH levels stabilize 4-OH-CP, slowing its conversion to phosphoramide mustard. Conversely, GSH depletion accelerates phosphoramide mustard release, enhancing cytotoxicity in tumor cells with elevated GSH (e.g., SKOV-3 ovarian carcinoma) [1] [5] [6].

Stability and Formulation Challenges

pH-Dependent Degradation and Isomerization

Mafosfamide’s stability is critically dependent on pH, temperature, and buffer composition. In phosphate buffer (pH 7.0, 37°C), it undergoes rapid cis-to-trans isomerization (t½ <5 minutes), reaching an equilibrium ratio of 59:41 (cis:trans). The trans isomer exhibits slower hydrolysis kinetics, reducing bioactivation efficiency. Degradation accelerates at pH <6.0 or >8.0 due to acid/base-catalyzed hydrolysis of the oxazaphosphorinane ring. Oxidation also poses risks: Thiol-containing additives (e.g., mesna) retard degradation by forming disulfide adducts, while oxidants accelerate 4-OH-CP release [3] [5].

Formulation Strategies for Stability Enhancement

To mitigate stability challenges, formulation approaches include:

  • Lyophilization: Solid-state storage minimizes hydrolysis; reconstitution in cold saline precedes use.
  • Thiol Stabilizers: Addition of mesna (sodium 2-mercaptoethanesulfonate) at equimolar concentrations forms a reversible adduct with mafosfamide, reducing premature degradation. In vitro data show mesna extends mafosfamide’s half-life by >50% at 37°C [3] [5].
  • Low-Temperature Storage: Solutions retain >90% potency for 24 hours at 4°C versus <50% at 37°C.
  • Buffer Optimization: Neutral phosphate buffers (pH 7.0–7.4) minimize acid/base catalysis.

Table 3: Formulation Solutions for Mafosfamide Stability

ChallengeSolutionMechanism/Effect
Rapid HydrolysisLyophilizationReduces water-mediated degradation
Isomerization (cistrans)Cold storage (4°C)Slows molecular rearrangement
Oxidative DegradationNitrogen headspace in vialsEliminates oxidative pathways
Premature ActivationMesna co-formulationForms reversible adduct, slowing 4-OH-CP release

Properties

CAS Number

84211-05-2

Product Name

Mafosfamide

IUPAC Name

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid

Molecular Formula

C₉H₁₈Cl₂N₂NaO₅PS₂

Molecular Weight

423.25

InChI

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)

InChI Key

LHXWPBHSZFEANP-KCPSBDNSSA-M

SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Synonyms

rel-2-[[(2R,4R)-2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]thio]ethanesulfonic Acid Sodium; Mafosfamid Sodium; Z 7557; cis-Mafosfamide Sodium;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.